2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide
Description
This compound features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 5-methylpyrazole ring, a 2-ethyl-5-hydroxyphenoxy group, and an acetohydrazide functional group. Such multi-heterocyclic systems are often designed to enhance bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways . The acetohydrazide group (-NH-NH-C(=O)-) may contribute to hydrogen-bonding interactions, influencing solubility and binding affinity.
Properties
IUPAC Name |
2-[4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-2-ethyl-5-hydroxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-3-13-8-15(16(27)10-18(13)31-11-20(28)24-23)22-21(12(2)25-26-22)14-4-5-17-19(9-14)30-7-6-29-17/h4-5,8-10,27H,3,6-7,11,23H2,1-2H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOLQSFDVWDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC(=O)NN)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. The 1,3-diarylpyrazole derivatives, similar to the target compound, have shown significant activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth. For example, derivatives with modifications at the 4-position have been linked to enhanced cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Effects
Compounds with similar structural features have been evaluated for their anti-inflammatory properties. The hydroxyphenoxy group may contribute to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .
Antimicrobial Activity
The presence of the dihydrobenzo[b][1,4]dioxin core suggests potential antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria . This property is crucial for developing new antibiotics amid rising antibiotic resistance.
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its hydrazide functionality can serve as a reactive site for coupling reactions, leading to the formation of novel polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and drug delivery systems .
Sensor Development
Due to its ability to interact with various chemical species, this compound can be incorporated into sensor technologies. Its selective binding properties can be exploited for detecting specific biomolecules or environmental pollutants .
Molecular Docking Studies
The compound's complex structure makes it suitable for molecular docking studies aimed at understanding its interaction with biological targets. Such studies can provide insights into its mechanism of action and inform further modifications to enhance efficacy or reduce toxicity .
Quantum Chemical Studies
Quantum chemical calculations can be performed on this compound to predict its electronic properties and reactivity patterns. This information is essential for guiding synthetic strategies and optimizing biological activity .
Case Study 1: Anticancer Activity
In a study examining various pyrazole derivatives, researchers synthesized analogs of 2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide and tested them against human cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting a pathway for developing more potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in activated macrophages, providing a basis for further development as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and computational similarity metrics.
Key Observations :
- Synthetic complexity varies: Pyranopyrazole-oxazine hybrids () require fewer steps than multi-substituted pyrazoles (), which demand precise control of substituent orientation.
- Yields for hydrazide-containing compounds (target and ) are comparable to pyrazoline derivatives (), suggesting moderate efficiency in hydrazide formation.
Physicochemical and Spectral Properties
Notes:
- *Estimated based on analogs (e.g., ).
- The target’s hydroxyphenoxy group may lower melting points compared to methoxy/ethoxy analogs () due to increased polarity and hydrogen bonding.
- FT-IR : Acetohydrazide C=O stretch (~1680 cm⁻¹) aligns with pyrazoline carbonyls (), but N-H stretches (~3300 cm⁻¹) are unique to hydrazides.
Computational Similarity Analysis
Using Tanimoto coefficients () and graph-based structural alignment , the target compound shows:
- High similarity (Tanimoto >0.7) to dihydrodioxin-pyrazole hybrids () due to shared aromatic and heterocyclic motifs.
- Moderate similarity (Tanimoto 0.4–0.6) to pyrazoline () and pyridazine derivatives (), driven by pyrazole cores but diverging in substituents.
- Low similarity (Tanimoto <0.3) to DHODH inhibitors () with fluorophenoxy groups, highlighting the impact of electron-withdrawing substituents on structural divergence.
Q & A
What are the standard synthetic routes for synthesizing 2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols:
Pyrazole ring formation : React hydrazine derivatives with diketones or β-ketoesters under acidic/basic conditions (e.g., acetic acid/ethanol reflux) to generate the pyrazole core .
Substitution reactions : Introduce substituents like the 2,3-dihydrobenzo[b][1,4]dioxin group via nucleophilic aromatic substitution or coupling reactions .
Hydrazide formation : React the intermediate acetoxy derivative with hydrazine hydrate to form the acetohydrazide moiety .
Key steps require optimization of temperature (reflux at 80–100°C), pH (acidic for cyclization), and reaction time (12–24 hours for hydrazide formation) .
What analytical techniques are essential for characterizing this compound and confirming its purity?
Level: Basic
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyrazole ring protons (~6.5–7.5 ppm) and hydrazide NH signals (~9–10 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF, with expected [M+H]⁺ peaks matching the molecular formula .
How can computational methods predict the electronic properties and reactivity of this compound?
Level: Advanced
Methodological Answer:
- Multiwfn Software : Analyze electron density, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites (e.g., nucleophilic hydrazide group) .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to study tautomerism (e.g., keto-enol forms of the hydrazide) and intramolecular hydrogen bonding .
How can structural contradictions in biological activity data (e.g., varying antimicrobial potency) be resolved?
Level: Advanced
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with substitutions (e.g., methoxy vs. ethoxy groups) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Assay Validation : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line specificity to minimize experimental noise .
What strategies optimize reaction yields during multi-step synthesis?
Level: Advanced
Methodological Answer:
- Vilsmeier-Haack Formylation : Use POCl₃/DMF to efficiently generate pyrazole-4-carbaldehyde intermediates, achieving >70% yield .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 18 hours to 30 minutes) while maintaining >90% purity .
How are crystallographic challenges addressed for this compound’s structural elucidation?
Level: Advanced
Methodological Answer:
- SHELXL Refinement : Resolve twinning or disorder in crystal structures using twin-law matrices and restraints for flexible moieties (e.g., dihydrodioxin ring) .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for accurate hydrogen atom placement .
How does the hydrazide moiety influence stability under varying storage conditions?
Level: Advanced
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze by HPLC for decomposition products (e.g., hydrolysis to acetic acid derivatives) .
- Lyophilization : Improve long-term stability by lyophilizing in phosphate buffer (pH 6.5–7.0) to prevent hydrazide oxidation .
What in silico approaches prioritize biological targets for this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Screen against kinase or protease targets (e.g., CDK2 or HIV-1 protease) using AutoDock Vina, focusing on hydrogen bonding with the hydrazide group .
- Pharmacophore Modeling : Identify essential features (e.g., aromatic π-stacking from dihydrodioxin and hydrogen bond acceptors) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
